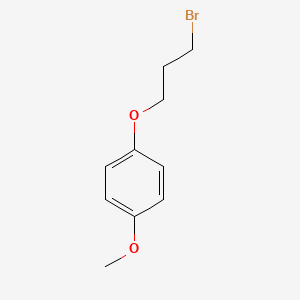

1-(3-Bromopropoxy)-4-methoxybenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-bromopropoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLXODLTOAZUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284604 | |

| Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-37-4 | |

| Record name | 6267-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Alkyl Ethers As Synthetic Intermediates

Aryl alkyl ethers, a class of organic compounds to which 1-(3-Bromopropoxy)-4-methoxybenzene belongs, are of substantial importance in the agrochemical and pharmaceutical industries. researchgate.net Their structural motifs are found in a wide array of biologically relevant compounds. researchgate.net The synthesis of these ethers has traditionally been achieved through methods like the Williamson ether synthesis, nucleophilic aromatic substitution (SNAr), and the Mitsunobu reaction. researchgate.netrsc.org

The Williamson ether synthesis, for instance, typically involves the reaction of a potassium phenoxide with an alkyl halide. rsc.org More recent advancements have explored transition-metal-free approaches and catalytic methods to improve efficiency and expand the scope of these reactions. rsc.orgacs.org The development of new synthetic routes, such as electrocatalytic hydroetherification and the use of xanthates as thiol-free reagents, further underscores the ongoing efforts to create more efficient and versatile methods for preparing aryl alkyl ethers. researchgate.netmdpi.com

The Strategic Utility of Halogenated Organic Scaffolds in Molecular Design

The presence of a bromine atom in 1-(3-Bromopropoxy)-4-methoxybenzene imparts valuable reactivity, making it a key halogenated organic scaffold. Halogenated compounds are crucial in medicinal chemistry and drug discovery. pharmablock.comresearchgate.net The introduction of halogens like bromine into a molecule can significantly influence its physicochemical properties, such as lipophilicity, which can enhance its ability to permeate biological membranes. researchgate.net

Halogen atoms, particularly chlorine, bromine, and iodine, can form halogen bonds, a type of non-covalent interaction that is gaining attention in drug design. nih.govacs.org These interactions, which occur between a halogen atom and a nucleophile, are highly directional and can contribute to the binding affinity of a drug to its target protein. nih.govacs.org The ability of aryl halides to undergo reactions like oxidative addition with transition metals makes them highly versatile intermediates in the synthesis of complex organic molecules. researchgate.net

Advanced Academic Research Trajectories for 1 3 Bromopropoxy 4 Methoxybenzene

Ethereal Linkage Formation via Alkylation Strategies

The creation of the ether bond in this compound is most commonly accomplished through the O-alkylation of 4-methoxyphenol (B1676288). This strategy involves the reaction of the phenoxide ion with a suitable three-carbon electrophile.

O-Alkylation of 4-Methoxyphenol with 1,3-Dibromopropane (B121459)

A primary and well-established route to this compound is the reaction of 4-methoxyphenol with 1,3-dibromopropane. This reaction's success hinges on the careful selection of the base, solvent system, and the potential use of a phase transfer catalyst to facilitate the reaction between the two phases.

The choice of base and solvent is critical in maximizing the yield of the desired mono-alkylated product while minimizing the formation of the di-alkylated byproduct. Common systems include sodium hydroxide (B78521) in water and potassium carbonate in acetonitrile. The aqueous sodium hydroxide system generates the highly reactive phenoxide in the aqueous phase, while the potassium carbonate/acetonitrile system provides a less polar environment.

| Base/Solvent System | Typical Conditions | Outcome |

| NaOH / Water | Stirring at room temperature | Effective for phenoxide formation |

| K₂CO₃ / Acetonitrile | Reflux | Promotes reaction in a non-aqueous medium |

This table presents common base and solvent systems for the O-alkylation of 4-methoxyphenol.

In two-phase systems, such as those employing aqueous sodium hydroxide and an organic solvent, a phase transfer catalyst (PTC) is often essential. crdeepjournal.org The PTC, typically a quaternary ammonium (B1175870) salt like tetra-N-butyl ammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the 1,3-dibromopropane is dissolved. crdeepjournal.orgmdpi.com This transfer overcomes the immiscibility of the reactants, significantly accelerating the reaction rate. biomedres.us The catalyst forms an ion pair with the phenoxide, which is soluble in the organic phase, allowing it to react with the alkylating agent. mdpi.com

| Phase Transfer Catalyst | Function | Example |

| Quaternary Ammonium Salt | Transfers phenoxide from aqueous to organic phase | Tetra-N-butyl Ammonium Bromide (TBAB) |

This table outlines the role of phase transfer catalysts in the synthesis.

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Factors such as reaction time, temperature, and the stoichiometry of the reactants must be carefully controlled. Using an excess of 1,3-dibromopropane can favor the formation of the desired mono-alkylated product over the bis-substituted ether. However, this also necessitates a purification step to remove the unreacted dibromopropane. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Derivatization from Substituted Propanol (B110389) Precursors

An alternative synthetic route involves starting with a propanol derivative that already contains the 4-methoxyphenyl (B3050149) group. For instance, 3-(4-methoxyphenyl)-1-propanol can be synthesized and then converted to the desired bromo-compound. This multi-step approach offers flexibility in the synthesis of related compounds. The synthesis of 3-(4-methoxyphenyl)-1-propanol can be achieved through the reduction of 4-methoxypropiophenone. google.com

Bromination and Subsequent Functional Group Interconversion Strategies

This strategy involves the initial synthesis of a molecule containing a hydroxyl group at the desired position, followed by its conversion to a bromide. For example, 3-(4-methoxyphenoxy)propan-1-ol can be synthesized by the reaction of 4-methoxyphenol with 3-chloropropanol, followed by bromination of the resulting alcohol. This functional group interconversion is a standard and effective method for introducing the bromo functionality. Various brominating agents can be employed for this transformation.

Modern Synthetic Techniques for Efficient Production

While the Williamson ether synthesis is a foundational method, its implementation in modern chemical production benefits significantly from advanced manufacturing technologies. These techniques aim to improve yield, purity, safety, and scalability while reducing waste and operational costs.

Continuous flow chemistry has emerged as a revolutionary technology in chemical synthesis, offering numerous advantages over traditional batch processing, particularly for reactions like the Williamson ether synthesis. nih.govnih.gov In a continuous flow setup, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. acs.org This approach allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction rates and selectivities. nih.gov

The synthesis of alkyl aryl ethers, a class of compounds to which this compound belongs, has been shown to be highly amenable to continuous flow conditions. acs.org For instance, phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between immiscible reactants, which is often the case in Williamson ether synthesis involving an aqueous base and an organic substrate. mdpi.com The integration of PTC into a continuous flow system can significantly enhance the efficiency of the synthesis.

A pertinent example that illustrates the potential of continuous flow for this type of transformation is the synthesis of guaiacol (B22219) glycidyl (B131873) ether, another alkyl aryl ether, via a liquid-liquid-liquid phase-transfer catalyzed reaction in a novel stirred tank reactor operated in continuous mode. mdpi.comresearchgate.net In this system, the reactants in their respective immiscible phases are continuously fed into the reactor containing a separate catalyst phase. This setup allows for excellent control over mass transfer and reaction conditions, leading to high conversion and selectivity. mdpi.comresearchgate.net

The following table presents research findings from the continuous flow synthesis of guaiacol glycidyl ether, a representative alkyl aryl ether. This data demonstrates the level of control and efficiency achievable in a continuous flow setup, which can be extrapolated to the synthesis of this compound.

| Flow Rate (mL/min) | Residence Time | Conversion of Epichlorohydrin (%) | Selectivity of Guaiacol Glycidyl Ether (%) |

|---|---|---|---|

| 0.5 | Longer | 76 | 85 |

| 0.9 | Intermediate | 65 | 80 |

| 1.3 | Shorter | 54 | 75 |

This table is based on data from the synthesis of a related alkyl aryl ether, guaiacol glycidyl ether, and serves to illustrate the typical performance of continuous flow processes. mdpi.com

As the data indicates, a lower flow rate leads to a longer residence time in the reactor, resulting in higher conversion of the starting material and greater selectivity towards the desired product. mdpi.com This level of control is a hallmark of continuous flow systems and is crucial for optimizing the synthesis of this compound, ensuring high yield and purity on a scalable and industrial level. The enhanced safety profile, due to the small reaction volumes at any given time, further underscores the superiority of continuous flow processes for the modern, efficient production of fine chemicals. acs.org

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in this compound serves as a good leaving group, facilitating its displacement by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 (substitution nucleophilic bimolecular) mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon atom attached to the bromine. This mechanism is favored for primary alkyl halides like this compound due to the relatively unhindered nature of the reaction center.

Diverse Nucleophilic Displacement by Heteroatom-Based Reagents

A variety of heteroatom-based nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom bonds and a diverse array of functionalized derivatives.

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia, primary amines, or secondary amines, provides a direct route to the corresponding primary, secondary, or tertiary amines. These amination reactions are fundamental in the construction of nitrogen-containing organic molecules. The general scheme involves the nucleophilic attack of the amine's lone pair of electrons on the carbon bearing the bromine atom. To drive the reaction to completion and to neutralize the hydrogen bromide formed as a byproduct, a base is often added.

| Nucleophile | Reagent/Catalyst | Product |

| Ammonia | Excess NH(_3) | 1-Amino-3-(4-methoxyphenoxy)propane |

| Primary Amine (e.g., Ethylamine) | Ethylamine, Base (e.g., K(_2)CO(_3)) | N-Ethyl-3-(4-methoxyphenoxy)propan-1-amine |

| Secondary Amine (e.g., Diethylamine) | Diethylamine, Base (e.g., Et(_3)N) | N,N-Diethyl-3-(4-methoxyphenoxy)propan-1-amine |

This table presents illustrative amination reactions based on general principles of S(_N)2 reactions.

Analogous to amination, thiolation allows for the introduction of sulfur-containing functional groups. The reaction of this compound with thiols (mercaptans) or their corresponding thiolates leads to the formation of thioethers (sulfides). Thiolates, being strong nucleophiles, readily displace the bromide in an S(_N)2 fashion. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby generating the more nucleophilic thiolate anion.

Recent advancements in organic synthesis have also introduced thiol-free reagents, such as xanthates, which can serve as sulfur sources in the preparation of thioethers from alkyl halides. mdpi.comresearchgate.netnih.gov Nickel-catalyzed reductive coupling reactions using thiosulfonates as the thiolation agent also provide a modern approach to forming C-S bonds with primary alkyl bromides. nih.gov

| Nucleophile/Sulfur Source | Reagent/Catalyst | Product |

| Thiophenol | Thiophenol, Base (e.g., NaOH) | 1-(4-Methoxyphenoxy)-3-(phenylthio)propane |

| Sodium thiomethoxide | NaSMe | 1-(4-Methoxyphenoxy)-3-(methylthio)propane |

| Potassium ethyl xanthate | KSEt(C=S) | Ethyl S-(3-(4-methoxyphenoxy)propyl) carbonodithioate |

This table provides examples of thiolation reactions applicable to primary alkyl bromides.

The bromine atom can be displaced by an alkoxide ion to form a new ether linkage. This reaction, a classic example of the Williamson ether synthesis, is a versatile method for preparing unsymmetrical ethers. mdpi.comresearchgate.netnih.govacs.org An alcohol is first deprotonated by a strong base, such as sodium hydride, to generate a nucleophilic alkoxide. This alkoxide then attacks the primary alkyl bromide, this compound, to yield a new ether. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being used to enhance the rate of the S(_N)2 reaction.

| Alkoxide Source (Alcohol) | Base | Product |

| Ethanol | NaH | 1-Ethoxy-3-(4-methoxyphenoxy)propane |

| Methanol | Na | 1-Methoxy-3-(4-methoxyphenoxy)propane |

| tert-Butanol | K | 1-(tert-Butoxy)-3-(4-methoxyphenoxy)propane |

This table illustrates the Williamson ether synthesis for creating new ether linkages.

Halogen Exchange Reactions (e.g., to 1-(3-Iodopropoxy)-4-methoxybenzene)

The bromine atom of this compound can be exchanged for another halogen, most commonly iodine, through the Finkelstein reaction. wikipedia.orgiitk.ac.inorganic-chemistry.org This equilibrium reaction involves treating the alkyl bromide with an excess of an alkali metal iodide, typically sodium iodide, in a solvent like acetone (B3395972). The success of the reaction is driven by Le Châtelier's principle; sodium bromide is insoluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the alkyl iodide. wikipedia.orgiitk.ac.in The resulting 1-(3-iodopropoxy)-4-methoxybenzene (B32891) is often more reactive in subsequent nucleophilic substitution reactions.

| Reagent | Solvent | Product |

| Sodium Iodide (NaI) | Acetone | 1-(3-Iodopropoxy)-4-methoxybenzene |

| Potassium Fluoride (B91410) (KF) | Dimethylformamide (DMF) | 1-(3-Fluoropropoxy)-4-methoxybenzene |

This table shows examples of halogen exchange reactions based on the Finkelstein reaction.

Metal-Catalyzed Nucleophilic Fluorination Processes

The introduction of fluorine into organic molecules is of significant interest, particularly in the pharmaceutical and agrochemical industries. While the Finkelstein reaction can be used with fluoride salts, direct fluorination of alkyl bromides often requires harsh conditions. Modern synthetic methods have overcome this by employing metal catalysts. Transition metals such as copper and palladium have been shown to catalyze the nucleophilic fluorination of alkyl bromides under milder conditions. nih.gov

These catalytic systems often involve the use of a metal complex that facilitates the delivery of the fluoride ion to the alkyl substrate. Various fluoride sources, such as potassium fluoride or silver fluoride, can be used in conjunction with the metal catalyst and specific ligands that enhance the catalyst's activity and stability. For primary alkyl bromides like this compound, these methods offer an efficient route to the corresponding fluorinated analogue.

| Catalyst System | Fluoride Source | Reaction Type |

| Copper(I) complex | Potassium Fluoride (KF) | S(_N)2 Fluorination |

| Palladium complex | Silver Fluoride (AgF) | Catalytic Nucleophilic Fluorination |

| Nickel complex | Cesium Fluoride (CsF) | Reductive Cross-Coupling |

This table outlines general metal-catalyzed fluorination methods applicable to primary alkyl bromides.

Nickel-Catalyzed C-F Bond Formation from Alkyl Bromides

The transformation of alkyl bromides into alkyl fluorides is a valuable synthetic tool, and nickel catalysis has emerged as a powerful method for this C-F bond formation. While direct experimental data on the nickel-catalyzed fluorination of this compound is not extensively documented in current literature, the reaction is highly relevant for this substrate class. The process typically involves the reaction of an alkyl halide with a fluoride source, mediated by a nickel catalyst.

Mechanistically, these transformations can proceed through various pathways. For many nickel-catalyzed cross-couplings of alkyl halides, it is proposed that the reaction initiates with the formation of an alkyl radical during the oxidative addition step to a Ni(0) species. nih.gov Alternatively, a Ni(I)/Ni(III) catalytic cycle is often invoked. In such cycles, oxidative addition of the alkyl bromide to a Ni(I) complex would form a Ni(III) intermediate, which then undergoes reductive elimination to form the C-F bond. Overcoming the high bond dissociation energy of the C-F bond and preventing side reactions like β-hydride elimination are key challenges that are addressed through careful catalyst and reaction design. nih.gov The choice of nickel salt, ligand, and fluoride source is critical for achieving high efficiency and selectivity.

Ligand Design and Catalyst Optimization in Fluorination

For nickel-catalyzed cross-couplings of alkyl electrophiles, bidentate ligands are frequently employed. Pyridine-based ligands, such as bipyridine and its derivatives (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl), have proven effective in facilitating the coupling of alkyl fluorides and other halides. nih.govacs.org Pybox ligands have also been successfully used in related nickel-catalyzed alkyl-alkyl couplings involving fluorinated substrates. nih.gov The optimization process involves a systematic investigation of various components:

Nickel Precatalysts: Common choices include Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) or more stable Ni(II) salts like NiCl₂·glyme, which are reduced in situ. nih.govnih.gov

Ligands: The electronic and steric properties of the ligand are tuned to promote the desired reaction pathway while suppressing side reactions. For instance, sterically bulky ligands can prevent catalyst deactivation and influence selectivity.

Fluoride Source: The choice of fluoride source is non-trivial. Simple alkali metal fluorides are often of limited use due to their high lattice energy and low solubility. More soluble sources like cesium fluoride (CsF) or silver fluoride (AgF) are often more effective.

Additives: In some systems, additives are necessary to facilitate the reaction. For example, the addition of lithium iodide (LiI) has been shown to be beneficial in Suzuki cross-couplings with alkyl fluorides, as it helps generate LiF, which acts as a thermodynamic sink to drive the C-F bond activation. nih.gov

For a substrate like this compound, a catalyst system would likely consist of a Ni(0) or Ni(II) precatalyst paired with a bipyridine-type ligand to achieve successful conversion to the corresponding alkyl fluoride, 1-(3-Fluoropropoxy)-4-methoxybenzene.

Elimination Reactions for Unsaturated Product Generation

Base-Promoted Formation of Alkenes

The alkyl bromide functionality in this compound makes it a prime candidate for base-promoted elimination reactions to generate unsaturated products. This reaction, typically proceeding via an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine atom, with the simultaneous expulsion of the bromide ion.

When treated with a strong, non-nucleophilic base, this compound is expected to yield 1-(allyloxy)-4-methoxybenzene . Common bases used for this type of transformation include potassium tert-butoxide (t-BuOK), sodium ethoxide (NaOEt), or 1,8-Diazabicycloundec-7-ene (DBU) in an appropriate solvent. The reaction is generally efficient for primary alkyl halides, provided that the base is sterically hindered enough to disfavor the competing SN2 substitution pathway.

Electrophilic Aromatic Substitution on the Methoxybenzene Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the methoxy (B1213986) group (-OCH₃). The methoxy group is a powerful electron-donating group through resonance, increasing the electron density of the benzene ring. wikipedia.org This activating effect makes the ring significantly more nucleophilic than benzene itself. wikipedia.org

The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. doubtnut.comlibretexts.org In this compound, the para position is already occupied by the 3-bromopropoxy group. Therefore, electrophilic substitution is expected to occur exclusively at the two equivalent ortho positions (C2 and C6). The existence of 2-bromo-1-(3-bromopropoxy)-4-methoxybenzene (B11937731) confirms that bromination, a classic EAS reaction, indeed occurs at the position ortho to the ether linkage. sigmaaldrich.com

Below is a table summarizing the expected major products from various electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Expected Major Product |

| Halogenation | Br₂ in CH₃COOH | 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(3-Bromopropoxy)-2-nitro-4-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Bromopropoxy)-2-acyl-4-methoxybenzene |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1-(3-Bromopropoxy)-2-alkyl-4-methoxybenzene |

| Sulfonation | Fuming H₂SO₄ | 2-(3-Bromopropoxy)-5-methoxybenzenesulfonic acid |

Table generated based on established principles of electrophilic aromatic substitution on anisole (B1667542) derivatives. wikipedia.orgdoubtnut.com

Reductive Transformations of the Alkyl Bromide or Aryl Ether Functions

The functional groups within this compound can undergo selective reductive transformations.

Reduction of the Alkyl Bromide: The carbon-bromine bond can be reduced to a carbon-hydrogen bond, converting the bromopropyl group into a propyl group. This would yield 1-methoxy-4-propoxybenzene . This transformation can be achieved through several standard methods:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C), often in the presence of a base like triethylamine (B128534) to neutralize the HBr byproduct.

Hydride Reagents: Treatment with strong hydride donors such as lithium aluminum hydride (LiAlH₄).

Reductive Coupling: Nickel-catalyzed reductive coupling protocols using a reducing agent like zinc or manganese can also effect the coupling of the alkyl bromide with other electrophiles. nih.gov

Reduction of the Aryl Ether: The ether linkages in the molecule are generally stable. wikipedia.org However, the methoxy group can be cleaved under harsh conditions using strong acids. This process, known as O-demethylation, is a reductive transformation of the ether. Treatment with reagents like hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃) will cleave the methyl-oxygen bond to yield a phenol. wikipedia.org This would transform the starting material into 4-(3-bromopropoxy)phenol (B1280124) . The propyl-oxygen ether bond is typically more robust and less likely to cleave under these conditions compared to the methyl-oxygen bond.

Functional Group Modulations of the Methoxy Group

The primary functional group modulation for the methoxy group in this compound is its conversion to a hydroxyl group (phenol). This O-demethylation is a key transformation in synthetic and medicinal chemistry.

The most common and effective reagents for this cleavage are strong protic acids or Lewis acids. wikipedia.org

Hydroiodic Acid (HI): Heating the substrate with concentrated HI results in an SN2 attack by the iodide ion on the methyl group, which is sterically unhindered. This reaction produces 4-(3-bromopropoxy)phenol and methyl iodide.

Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃): These powerful Lewis acids coordinate to the ether oxygen, weakening the C-O bond and facilitating cleavage. BBr₃ is particularly effective and often allows the reaction to proceed at lower temperatures than with HI.

This demethylation unmasks a phenolic hydroxyl group, which can then be used for subsequent functionalization, such as further etherification, esterification, or as a nucleophile in coupling reactions.

Oxidative Conversions to Carbonyl or Carboxylic Acid Derivatives

The transformation of the 3-bromopropoxy side chain of this compound to a carbonyl or carboxylic acid functionality typically proceeds via a two-step sequence. The initial step involves the conversion of the terminal bromide to an alcohol, which is then subsequently oxidized.

A common method to achieve the initial hydrolysis of the alkyl bromide to the corresponding alcohol, 3-(4-methoxyphenyl)propan-1-ol, involves reaction with a hydroxide source. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group.

Following the formation of 3-(4-methoxyphenyl)propan-1-ol, various oxidative methods can be employed to yield either the aldehyde or the carboxylic acid. The Jones oxidation, a robust and well-established method, is particularly effective for oxidizing primary alcohols to carboxylic acids. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.comnumberanalytics.com The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, converts primary alcohols to carboxylic acids, often in high yields. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction proceeds through the formation of a chromate (B82759) ester, followed by elimination to form the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. organic-chemistry.orgyoutube.com

The table below summarizes the reaction conditions for the synthesis of 3-(4-methoxyphenyl)propanoic acid from the corresponding alcohol.

| Precursor | Reagent | Solvent | Product | Yield |

| 3-(4-methoxyphenyl)propan-1-ol | Chromium trioxide, Sulfuric Acid | Acetone | 3-(4-methoxyphenyl)propanoic acid | High |

For the selective oxidation to the aldehyde, 3-(4-methoxyphenyl)propanal, milder reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used to prevent over-oxidation to the carboxylic acid.

Demethylation Methodologies for Phenol Formation

The cleavage of the methyl ether in this compound to yield the corresponding phenol, 1-(3-bromopropoxy)-4-hydroxybenzene, is a critical transformation. Several reagents are effective for this demethylation, with boron tribromide (BBr₃) and pyridinium hydrochloride being prominent examples.

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0 °C to room temperature. The mechanism involves the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

The following table outlines typical reaction conditions for the demethylation of aryl methyl ethers using boron tribromide.

| Substrate | Reagent | Solvent | Temperature | Product |

| Aryl methyl ether | Boron tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to room temperature | Aryl alcohol |

Another effective method for demethylation involves heating the aryl methyl ether with pyridinium hydrochloride. This reagent is particularly suitable for larger-scale reactions. For instance, the demethylation of 4-methoxyphenylbutyric acid has been successfully achieved on a multi-kilogram scale by heating it with pyridinium hydrochloride at high temperatures (around 180-210 °C). The reaction proceeds via a proton-transfer mechanism, where the pyridinium ion protonates the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the chloride ion on the methyl group.

The table below details the conditions for demethylation using pyridinium hydrochloride.

| Substrate | Reagent | Temperature | Product |

| 4-Methoxyphenyl-containing compound | Pyridinium hydrochloride | 180-210 °C | 4-Hydroxyphenyl-containing compound |

Catalytic Cross Coupling Reactions Involving 1 3 Bromopropoxy 4 Methoxybenzene

Cobalt-Catalyzed Borylation of Unactivated Alkyl Bromides

Cobalt catalysis has emerged as a powerful tool for the borylation of alkyl halides, providing an alternative to more traditional palladium-based systems. These reactions are significant for their ability to convert unactivated alkyl bromides into versatile alkylboronates, which are key building blocks in organic synthesis.

Reactivity with Diboron (B99234) Reagents

In cobalt-catalyzed borylation reactions, diboron reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), serve as the boron source. nih.gov The reaction with 1-(3-bromopropoxy)-4-methoxybenzene would be catalyzed by a suitable cobalt complex, often supported by pincer-type ligands. princeton.eduprinceton.edu The general transformation involves the cleavage of the C-Br bond and the subsequent formation of a C-B bond, yielding the corresponding alkylboronate ester. The reactivity in these systems is influenced by the nature of the cobalt catalyst and the reaction conditions. youtube.com While specific data for this compound is not prevalent in the provided search results, the general mechanism for cobalt-catalyzed C-H borylation suggests that the catalyst's ligand environment plays a crucial role in its activity and selectivity. nih.gov For instance, electron-donating groups on the ligand can enhance the catalytic activity for the borylation of certain arenes with B₂pin₂. nih.gov

Mechanistic Probes for Alkyl Radical Intermediates

Mechanistic studies of cobalt-catalyzed reactions often point towards the involvement of radical intermediates. A proposed catalytic cycle for C-H borylation involves the generation of a cobalt(I) boryl species, which then undergoes oxidative addition with the substrate. youtube.com In the context of an alkyl bromide like this compound, the mechanism could involve a single-electron transfer (SET) from a low-valent cobalt species to the alkyl bromide, generating an alkyl radical and a cobalt(II) species. This alkyl radical could then be trapped by a boron-containing species to form the desired product. The presence of radical intermediates can be probed using various techniques, including the use of radical traps or by observing the stereochemical outcome of the reaction with appropriate substrates. While the search results allude to radical pathways in nickel-catalyzed reactions with alkyl halides, direct evidence for alkyl radical intermediates in the cobalt-catalyzed borylation of this compound specifically is not detailed. nih.gov

Palladium and Nickel-Catalyzed C-C Bond Forming Reactions

Palladium and nickel catalysts are widely employed for the formation of C-C bonds through cross-coupling reactions. rhhz.netnih.gov These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org this compound, with its primary alkyl bromide functionality, is a suitable electrophilic partner in these transformations.

Application in Suzuki-Miyaura Type Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. libretexts.orgnih.gov this compound can serve as the electrophilic partner in such reactions, coupling with various aryl or vinyl boronic acids or their esters. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov For example, the coupling of 1-bromo-4-methoxybenzene with phenylboronic acid, catalyzed by a palladium-PEPPSI complex, yields the corresponding biphenyl (B1667301) derivative in high yield. rsc.org Although this example uses an aryl bromide, the principles extend to alkyl bromides, albeit with potential challenges such as slower oxidative addition and competing β-hydride elimination. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product Yield |

|---|---|---|---|---|---|

| 1-bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 98% rsc.org |

| 1-chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 97% rsc.org |

| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | - | Good to excellent yields nih.gov |

Utility in Negishi Cross-Coupling and Related Processes

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. organicreactions.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been successfully applied to the coupling of unactivated alkyl bromides. organic-chemistry.orgnih.gov this compound can be coupled with various organozinc reagents, including alkyl-, alkenyl-, and arylzinc halides, using a palladium catalyst. organic-chemistry.org The development of specific ligand systems, such as those based on bulky dialkylbiarylphosphines, has been crucial in overcoming challenges like β-hydride elimination, which is a common side reaction when using alkyl electrophiles. nih.gov Nickel catalysts have also been shown to be effective for Negishi-type couplings involving alkyl halides, often proceeding through radical pathways. nih.gov

Table 2: Examples of Negishi Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product |

|---|---|---|---|

| Secondary alkylzinc halides | Aryl bromides and chlorides | Pd catalyst with CPhos ligand | C(sp³)-C(sp²) coupled products nih.gov |

| Unactivated primary alkyl bromides | Alkyl-, alkenyl-, and arylzinc halides | Pd₂(dba)₃/PCyp₃/NMI | Cross-coupled products organic-chemistry.org |

| Racemic sec-alkylzinc reagents | Aryl halides | Bulky N-Heterocyclic Carbene-Pd Catalyst | Enantioenriched 1,1-diarylalkane products chemrxiv.org |

sp Coupling Reactions with α-Silyl Silylethers

The formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne, known as sp²-sp coupling, is a cornerstone of modern organic synthesis. Among the various methods available, the Sonogashira cross-coupling reaction is a prominent and widely utilized strategy. gelest.comlibretexts.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to facilitate the coupling of aryl or vinyl halides with terminal alkynes. libretexts.org The versatility and mild reaction conditions of the Sonogashira coupling have made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. libretexts.org

In the context of this compound, its electron-rich nature, due to the methoxy (B1213986) substituent, makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. The coupling of this aryl bromide with a silyl-protected alkyne, such as an α-silyl silylether, represents a strategic approach to introduce an alkynyl moiety into the molecule. The silyl (B83357) group, commonly a trimethylsilyl (B98337) (TMS) group, serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) and allowing for controlled, selective cross-coupling. gelest.comwikipedia.org Following the coupling reaction, the silyl group can be readily removed under mild conditions to yield the terminal alkyne, which can then be used in further synthetic transformations. wikipedia.org

The term "α-silyl silylether" in this context is interpreted as a silyl-protected alkyne that may also contain a silyl ether functional group elsewhere in the molecule. The Sonogashira reaction is generally tolerant of various functional groups, including ethers and silyl ethers, making this transformation highly feasible.

Detailed Research Findings

Research into Sonogashira couplings has extensively documented the reaction of various aryl bromides with silylacetylenes like trimethylsilylacetylene (B32187) (TMSA). researchgate.netnih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) salt like CuI as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. libretexts.org

While a specific study detailing the Sonogashira coupling of this compound with an α-silyl silylether is not prevalent in the searched literature, the reaction's mechanism and conditions are well-established for analogous aryl bromides. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation step with the copper acetylide (formed in situ from the silylacetylene, copper(I), and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Variations of the Sonogashira reaction have also been developed to address certain limitations. For instance, copper-free Sonogashira protocols have emerged to prevent the formation of alkyne homocoupling byproducts, which can be an issue in the presence of copper salts. ucsb.edu These copper-free methods often employ specific palladium catalysts and ligands, and may be conducted in various solvents, including water under micellar conditions. ucsb.edu

The table below outlines a representative Sonogashira coupling reaction between this compound and a generic silylacetylene, based on established protocols for similar aryl bromides.

Table 1: Representative Sonogashira Coupling of this compound with a Silylacetylene

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 70-80 | 85-95 (estimated) | libretexts.orgresearchgate.netnih.gov |

| This compound | Triisopropylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 80-90 (estimated) | ucsb.edubeilstein-journals.org |

This table presents plausible, estimated data based on analogous reactions reported in the literature. The yields are hypothetical and would require experimental verification.

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. For electron-rich aryl bromides like this compound, standard Sonogashira conditions are generally effective. The use of bulky phosphine (B1218219) ligands can sometimes enhance the catalytic activity for more sterically demanding substrates. nih.gov The subsequent deprotection of the silyl group from the resulting alkynyl product is typically achieved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol. wikipedia.org

Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy of 1-(3-Bromopropoxy)-4-methoxybenzene would reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the methoxybenzene ring are expected to appear as a characteristic AA'BB' system, with two doublets in the aromatic region of the spectrum. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the upfield region. The three methylene groups of the bromopropoxy chain would each give rise to a unique signal. The methylene group adjacent to the ether oxygen is expected to be a triplet, as is the methylene group adjacent to the bromine atom. The central methylene group would appear as a multiplet, likely a quintet or a more complex pattern due to coupling with the two adjacent methylene groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (ortho to -OCH₃) | 6.80 - 6.90 | Doublet |

| Aromatic (meta to -OCH₃) | 6.80 - 6.90 | Doublet |

| Methoxy (-OCH₃) | ~3.79 | Singlet |

| Methylene (-O-CH₂-) | ~4.05 | Triplet |

| Methylene (-CH₂-Br) | ~3.58 | Triplet |

| Methylene (-CH₂-CH₂-CH₂-) | ~2.25 | Multiplet (e.g., Quintet) |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

In the ¹³C NMR spectrum of this compound, each unique carbon atom would produce a distinct signal, providing a map of the carbon framework. The spectrum would show four signals for the aromatic carbons of the p-disubstituted benzene (B151609) ring. The carbon of the methoxy group would appear as a single peak. The three methylene carbons of the bromopropoxy chain would also be distinguishable based on their chemical environments, with the carbon bonded to the electronegative bromine atom appearing at a different chemical shift than the carbons bonded to the ether oxygen or other carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C-O) | ~153.0 |

| Aromatic (quaternary) | ~153.0 |

| Aromatic (CH, ortho to -OCH₃) | ~115.0 |

| Aromatic (CH, meta to -OCH₃) | ~114.0 |

| Methoxy (-OCH₃) | ~55.0 |

| Methylene (-O-CH₂-) | ~65.0 |

| Methylene (-CH₂-Br) | ~33.0 |

| Methylene (-CH₂-CH₂-CH₂-) | ~30.0 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong band corresponding to the C-O-C stretching of the ether linkages would be prominent. The presence of the aromatic ring would be confirmed by C=C stretching vibrations within the aromatic region and C-H stretching and bending vibrations. The aliphatic C-H stretching of the propoxy chain would also be visible. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1270 - 1230 |

| C-O-C (Alkyl Ether) | Stretching | 1150 - 1085 |

| C-Br | Stretching | 690 - 515 |

Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve cleavage of the ether bond and the carbon-bromine bond, leading to characteristic fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is less likely to cause fragmentation compared to EI. For this compound, ESI-MS would typically show the formation of pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is particularly useful for accurately determining the molecular weight of the compound with minimal fragmentation, thereby complementing the data obtained from EI-MS.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of "this compound" suitable for X-ray diffraction can be challenging due to its nature, the solid-state structures of its derivatives provide invaluable insights into molecular conformation, packing, and non-covalent interactions. X-ray crystallography remains the gold standard for the unambiguous determination of three-dimensional molecular structures.

A relevant example is the structural analysis of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene, a derivative synthesized using a precursor related to the title compound. researchgate.net In this study, the "4-(3-Bromopropoxy)phenyl" moiety, which is directly derived from the core structure of "this compound," was successfully characterized in the solid state. researchgate.net

The crystallographic data for a representative derivative is presented in the table below.

| Parameter | (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene | Source |

| Molecular Formula | C₁₆H₁₇BrN₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 26.530 (15) | researchgate.net |

| b (Å) | 5.577 (3) | researchgate.net |

| c (Å) | 10.297 (6) | researchgate.net |

| β (°) | 102.85 (2) | researchgate.net |

| Volume (ų) | 1481.8 (13) | researchgate.net |

This is an interactive data table. Users can sort and filter the data as needed.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecular Architectures

The utility of 1-(3-bromopropoxy)-4-methoxybenzene in the synthesis of intricate molecules stems from its two reactive sites: the terminal bromine atom and the aromatic ring. The bromo group is a good leaving group, readily participating in nucleophilic substitution reactions to form ethers, amines, and other functional groups. The methoxy-activated aromatic ring can undergo electrophilic substitution, although this is less common in the applications discussed herein. This dual reactivity allows for its incorporation as a linker or a foundational scaffold in multi-step synthetic sequences.

Synthesis of Pharmacologically Relevant Compounds and Ligands

The primary application of this compound in the scientific literature is as an intermediate in the synthesis of molecules designed to interact with biological targets. Its propoxy-methoxy-phenyl motif is found in the core structure of various receptor ligands and enzyme modulators.

While direct synthesis of a D3 dopamine (B1211576) receptor agonist from this compound is not explicitly detailed in the reviewed literature, its structural motifs are present in potent D3 receptor ligands. For instance, the synthesis of fluorine-containing N-(2-methoxyphenyl)piperazine analogues, which show high affinity for the D3 receptor, involves O-alkylation steps with bromoalkanes. nih.gov The development of radiolabeled D3 receptor ligands for positron emission tomography (PET) also highlights the importance of N-alkylation reactions in the final steps of synthesis. nih.govresearchgate.net A general strategy for creating such agonists involves the coupling of a piperazine (B1678402) derivative with an appropriate electrophile, a role that this compound could fulfill.

A series of potent D2/D3 receptor agonists with a tricyclic oxazine (B8389632) structure have been synthesized, demonstrating the complexity of molecules targeting these receptors. researchgate.net The development of D1 receptor agonists has also been a focus of research, with studies showing their potential in promoting bone formation. mdpi.com

Table 1: Representative Dopamine Receptor Ligands and their Characteristics

| Compound Class | Receptor Target | Key Synthetic Strategy | Potential Application |

| Fluorinated N-(2-methoxyphenyl)piperazine analogues | D3 | O-alkylation of a hydroxyl group with a bromoalkane | Treatment of substance abuse |

| [¹⁸F]-labeled phenylazocarboxylic tert-butylester derivatives | D3 | Nucleophilic aromatic ¹⁸F-fluorination and subsequent coupling | PET imaging |

| Tricyclic oxazines | D2/D3 | Multi-step synthesis involving the formation of the oxazine ring | Dopamine agonist therapy |

| SKF38393 (D1 agonist) | D1 | Not detailed | Enhancing osteogenic potential |

The synthesis of histamine (B1213489) H3 receptor ligands frequently employs phenoxyalkyl halides as key intermediates. semanticscholar.org These compounds are used to introduce a flexible chain that connects a core scaffold, often containing a piperidine (B6355638) or azepane ring, to a substituted phenyl group. semanticscholar.org For example, the synthesis of a series of acetyl- and propionyl-phenoxyalkyl derivatives with high affinity for the human H3 receptor involved the initial O-alkylation of phenols with dibromoalkanes, followed by N-alkylation with cyclic amines. semanticscholar.org

Research into dual-active H3 receptor ligands with antioxidant properties has also utilized similar synthetic strategies. nih.gov The versatility of this approach allows for the systematic modification of the linker length and the nature of the aromatic substituent to optimize receptor affinity and selectivity. semanticscholar.org Pitolisant, the first H3 receptor inverse agonist to be approved for clinical use, features a related propoxy linker, underscoring the therapeutic relevance of this structural motif. nih.gov

The direct application of this compound in the synthesis of A2A receptor antagonists has not been explicitly documented. However, the structural framework of many potent A2A antagonists, particularly those based on a xanthine (B1682287) scaffold, suggests a plausible synthetic route where it could be employed. rsc.orgfrontiersin.orgnih.gov The synthesis of these antagonists often involves the substitution at the N1, N3, and C8 positions of the xanthine core. frontiersin.org

A potential, though not yet reported, synthetic strategy could involve the attachment of the 4-methoxyphenoxypropyl group to the xanthine core via an ether linkage, potentially at the N1 or N3 position, or as part of a C8 substituent. The development of fluorinated xanthine derivatives for PET imaging of the A2B receptor also highlights the modular nature of these syntheses, where different side chains are introduced to modulate the pharmacological properties. nih.gov

While no specific synthesis of a biologically active boron-containing compound starting from this compound has been reported, the general methods for synthesizing arylboronic acids are well-established and directly applicable. nih.govchemicalbook.com The most common method involves the reaction of an aryl bromide with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as triethyl borate, and subsequent acidic workup. chemicalbook.com This would convert the bromo-functionalized end of the molecule into a boronic acid group.

Alternatively, palladium-catalyzed cross-coupling reactions of aryl halides with diboronic acid reagents, such as bis(pinacolato)diboron (B136004), offer another route to arylboronic esters. nih.gov These boronic acids and their esters are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. nih.gov Given the increasing interest in boron-containing compounds in medicinal chemistry, the conversion of this compound into its corresponding boronic acid derivative represents a pathway to novel pharmacophores. mdpi.comnih.govresearchgate.net

The methoxybenzene moiety is a structural feature found in some compounds that exhibit inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.commdpi.com For instance, a study on adamantyl-based ester derivatives showed that a compound with a 3-methoxyphenyl (B12655295) ring had notable BChE inhibitory activity. mdpi.com Another study on benzothiazolone derivatives found that a compound with a 6-methoxy indole (B1671886) group was a potent BChE inhibitor. mdpi.com

These findings suggest that derivatives of this compound could be synthesized and evaluated for their potential to modulate cholinesterase activity. The bromo-functionalized side chain could be used to introduce various amine or heterocyclic moieties, which are known to interact with the active site of these enzymes. Research into oxazole (B20620) benzylamine (B48309) derivatives has shown that such compounds can be selective BChE inhibitors. nih.gov The development of cholinesterase inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.comnih.govnih.gov

Development of Functional Materials and Polymers

The dual functionality of this compound enables its use as a modifier for polymers and a building block for functional materials, where its distinct chemical moieties can impart specific properties.

The properties that this compound can confer on a material are a direct result of the combined influence of its constituent parts: the methoxyphenyl group, the propyl linker, and the terminal bromine.

4-Methoxyphenyl (B3050149) Group: This aromatic moiety is electron-rich and capable of participating in π-π stacking interactions. The methoxy (B1213986) group is a strong electron-donating group by resonance, which can influence the electronic character of a material's surface or bulk. libretexts.orgthedelocalizedchemist.com This affects properties like surface energy, adhesion, and interaction with other molecules.

Propoxy Linker: The three-carbon alkyl chain provides flexibility and acts as a spacer, separating the aromatic ring from the backbone of a polymer or a surface. This separation can be crucial for ensuring that the terminal functional group has sufficient mobility to engage in subsequent reactions or interactions.

Terminal Bromide: The bromo group is a versatile functional handle. It is a good leaving group in nucleophilic substitution reactions, allowing the molecule to be covalently grafted onto surfaces or polymer chains containing nucleophilic sites (e.g., hydroxyl, amine, or thiol groups). It can also be converted to other functional groups, such as azides for "click" chemistry or organometallic reagents. While electronegative, its influence on the aromatic ring's electronics is primarily inductive and less dominant than the methoxy group's resonance effect. libretexts.org

Table 2: Functional Roles of Chemical Moieties in this compound

| Moiety | Chemical Feature | Influence on Material Properties |

|---|---|---|

| 4-Methoxyphenyl | Electron-rich aromatic ring | Provides π-stacking capability, influences electronic properties, modifies surface energy. |

| Propoxy Chain | Flexible alkyl spacer | Confers conformational flexibility, decouples the aromatic head from the attachment point. |

The combination of these features allows for the targeted design of materials. For instance, grafting this compound onto a polymer backbone can create a functionalized polymer with a modified refractive index, enhanced thermal stability, or specific surface properties. The methoxyphenyl groups can create a surface with well-defined wettability and protein adsorption characteristics.

In the field of electronics, grafting layers of such molecules onto semiconductor surfaces (like silicon) can modify the surface work function and band alignment. The electron-donating methoxy group can impart a specific dipole moment at the interface, tuning the electronic properties for sensor or device applications. The terminal bromine provides a reactive site for building up more complex, multi-layered structures or for creating cross-linked networks, which can enhance the mechanical robustness and thermal stability of thin films and coatings. The presence of substituents with differing electronic properties (electron-donating methoxy vs. inductively withdrawing bromo) creates a molecular dipole that can be exploited in the design of materials with specific dielectric properties. acs.org

Theoretical and Computational Chemistry Approaches to 1 3 Bromopropoxy 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of a molecule. These methods can determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. biointerfaceresearch.com

For instance, DFT studies on dimethoxybenzene derivatives, which share the methoxybenzene moiety with our target compound, have been used to analyze electronic properties. nih.gov These calculations, often employing hybrid functionals like B3LYP, provide insights into thermodynamic stability and reactivity. nih.gov In a study on 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine reactivity descriptors like ionization energy and electrophilicity. researchgate.net

A hypothetical DFT analysis of 1-(3-bromopropoxy)-4-methoxybenzene would likely reveal the methoxy (B1213986) group as an electron-donating group, influencing the electron density of the benzene (B151609) ring. The electronegative bromine atom at the end of the propoxy chain would create a site susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map would visualize these electron-rich (negative potential, likely around the oxygen atoms) and electron-poor (positive potential) regions of the molecule. biointerfaceresearch.comnih.gov

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~2.5 D | Indicates a polar molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific calculations.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate.

While no specific reaction mechanism studies for this compound were found, computational studies on similar molecules demonstrate the methodology. For example, the reaction mechanism of veratraldehyde formation from a dimethoxyphenyl propene derivative was investigated using DFT to characterize the transition states for several non-enzymatic steps, including radical formation and bond transformations. researchgate.net This type of analysis involves locating the transition state structure and calculating its vibrational frequencies to confirm it is a true saddle point on the energy surface (characterized by one imaginary frequency).

For this compound, a likely reaction to be studied computationally would be its substitution reaction, where the bromine atom is replaced by a nucleophile. Transition state analysis could elucidate whether the reaction proceeds through an SN1 or SN2 mechanism, providing detailed geometric and energetic data for the transition state.

Molecular Dynamics Simulations for Conformational Studies

While quantum mechanics is excellent for electronic properties, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational flexibility and dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, rotates, and changes its shape. mdpi.com

For this compound, the key area of flexibility is the 3-bromopropoxy chain. This chain has several rotatable bonds, and an MD simulation could reveal the preferred conformations (e.g., extended vs. folded) in different environments, such as in a vacuum or in various solvents. Understanding the conformational landscape is crucial as the shape of the molecule can significantly affect its ability to interact with other molecules or biological targets.

Researchers use techniques like Principal Component Analysis (PCA) on MD simulation data to identify the most significant collective motions within the molecule, simplifying the complex trajectory into a more understandable picture of its dynamics. iu.edu

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and toxicology. nih.gov The fundamental principle is to correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. nih.gov This is achieved by developing a mathematical model that relates physicochemical or structural descriptors of the molecules to their activity.

Although no QSAR studies specifically involving this compound are available, the methodology is widely applied to derivatives of similar scaffolds. For instance, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on benzotriazepine derivatives to understand how steric, electrostatic, and hydrophobic fields influence their antagonistic potency. nih.gov

A hypothetical QSAR study on a series of this compound derivatives could explore how modifying the substituents on the benzene ring or changing the length of the alkyl chain affects a particular biological endpoint. The resulting model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Table 2: Example of Descriptors Used in a QSAR Study

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Partial Atomic Charges | Distribution of electrons in the molecule. |

| Steric | Molecular Volume | The size and shape of the molecule. |

| Hydrophobic | LogP | The molecule's preference for a non-polar vs. polar solvent. |

| Topological | Wiener Index | Describes molecular branching. |

Predictive Modeling of Molecular Interactions

Predicting how a molecule like this compound will interact with a biological target, such as a protein receptor or an enzyme, is a key application of computational chemistry. Molecular docking is a primary technique used for this purpose. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The output is typically a binding score, which estimates the strength of the interaction, and a detailed 3D model of the ligand-receptor complex.

Studies on methoxy-containing compounds frequently use docking to predict their binding modes. For example, molecular docking of 3-methoxy flavone (B191248) derivatives into the active sites of the estrogen receptor and epidermal growth factor receptor was used to predict their anti-cancer potential. nih.gov Similarly, docking studies on a derivative of methoxycinnamic acid were used to predict its activity against the COX-1 enzyme. scispace.comfip.org

A molecular docking study of this compound would involve placing it into the binding site of a target protein. The results would highlight key interactions, such as hydrogen bonds (likely involving the ether oxygen), hydrophobic interactions with the benzene ring, and potential halogen bonds involving the bromine atom. These predictions can provide a rational basis for understanding the molecule's biological activity and for designing derivatives with improved binding affinity.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 1-(3-bromopropoxy)-4-methoxybenzene, typically achieved through Williamson ether synthesis, is a cornerstone for its utilization. Future research will likely focus on developing novel catalytic systems that offer superior selectivity, efficiency, and sustainability.

One promising avenue is the advancement of phase-transfer catalysis (PTC) . While PTC is a known method for facilitating ether synthesis, the development of novel, highly efficient phase-transfer catalysts can lead to significant improvements. Research into multi-site phase-transfer catalysts (MPTCs) has shown potential for enhancing reaction rates in similar etherification reactions. mdpi.com These catalysts, possessing multiple active sites, can increase the interfacial area between the aqueous and organic phases, leading to accelerated reaction kinetics. Furthermore, the exploration of tri-liquid phase-transfer catalysis, which introduces a third liquid phase to host the catalyst, could offer enhanced selectivity and easier catalyst recycling. acs.org

The application of metal-based catalysts also presents significant opportunities. While traditional Williamson synthesis often relies on stoichiometric bases, catalytic amounts of transition metals like copper, gold, and palladium have been shown to effectively promote C-O bond formation. acs.orgnih.govdntb.gov.ua Future work could focus on designing heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, which would simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. mdpi.com For instance, core-shell structured Cu/Cu2O nanowires have been explored as efficient catalysts for C-O and C-N bond forming cross-coupling reactions, offering a potential pathway for the synthesis of this compound and its derivatives. dntb.gov.ua

Moreover, high-temperature catalytic Williamson ether synthesis (CWES) using weak alkylating agents could be adapted for this compound, potentially reducing the reliance on more hazardous reagents. osti.govresearchgate.net

Table 1: Comparison of Catalytic Strategies for Ether Synthesis

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |

| Multi-site Phase-Transfer Catalysis (MPTC) | Increased reaction rates, lower catalyst loading. | Design and synthesis of novel MPTCs with optimized structures. |

| Tri-liquid Phase-Transfer Catalysis | Enhanced selectivity, simplified catalyst recycling. | Exploration of suitable solvent systems and catalyst design for the third phase. |

| Heterogeneous Metal Catalysis (e.g., supported Cu, Au, Pd) | Easy catalyst separation and recycling, continuous flow applications. | Development of robust and highly active supported metal catalysts. |

| High-Temperature Catalytic Williamson Ether Synthesis (CWES) | Use of less reactive, safer alkylating agents. | Optimization of reaction conditions and catalyst stability at elevated temperatures. |

Exploration of Unprecedented Reaction Pathways and Functionalizations

The reactivity of the terminal bromine atom in this compound is the key to its synthetic versatility. While standard nucleophilic substitution reactions are common, future research is poised to uncover unprecedented reaction pathways and functionalizations.

A significant area of exploration lies in tandem and cascade reactions . The bromopropyl moiety can act as a trigger for a sequence of intramolecular reactions, leading to the rapid construction of complex heterocyclic scaffolds. For instance, after an initial intermolecular reaction at the bromine terminus, the methoxy-activated phenyl ring could participate in an intramolecular cyclization, paving the way for novel polycyclic structures.

Furthermore, the development of novel cross-coupling reactions involving the C-Br bond will be crucial. While standard coupling reactions are established, the exploration of photoredox catalysis or dual-catalytic systems could enable previously inaccessible transformations under mild conditions. These methods could be employed to introduce a wide array of functional groups, including aryl, heteroaryl, and complex alkyl fragments.

The functionalization of the aromatic ring itself also presents opportunities. While the methoxy (B1213986) group directs electrophilic substitution, modern C-H activation techniques could allow for regioselective functionalization at other positions on the benzene (B151609) ring. acs.orgacs.org This would dramatically expand the diversity of accessible derivatives from this single precursor.

Integration into Advanced Smart Materials and Responsive Systems

The unique molecular architecture of this compound makes it an attractive building block for the creation of advanced smart materials. The 4-methoxyphenyl (B3050149) group is a common mesogenic unit found in liquid crystals, while the reactive bromopropyl tail provides a convenient anchor for polymerization or attachment to other functional molecules.

Future research could focus on the synthesis of thermoresponsive polymers . By polymerizing derivatives of this compound, it may be possible to create polymers that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.govnumberanalytics.com Such polymers have applications in drug delivery, where a temperature change can trigger the release of a therapeutic agent. nih.gov

The development of photoresponsive materials is another exciting prospect. By incorporating photo-switchable moieties, such as azobenzenes, into structures derived from this compound, materials that change their properties upon exposure to light could be fabricated. This could lead to applications in optical data storage and smart coatings.

Furthermore, the synthesis of novel liquid crystals based on this scaffold is a promising area. The combination of the mesogenic 4-methoxyphenyl group with various functional units attached via the propyl linker could lead to the discovery of new liquid crystalline phases with unique optical and electronic properties. nicl.itnih.gov Research into halogen-bonded liquid crystals, where the bromine atom could play a direct role in the self-assembly process, is also a viable direction. nicl.it

Expansion of Research into Advanced Biological Probes and Chemical Biology Tools

The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a scaffold for the development of advanced biological probes and chemical biology tools.

A key area of future research is the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging . The 4-methoxyphenyl group is a common feature in ligands that target receptors in the brain. By replacing the bromine atom with a positron-emitting radionuclide, such as fluorine-18, novel PET tracers could be developed for imaging neuroinflammation and other neurological disorders. nih.govnumberanalytics.com The 3-bromopropoxy chain serves as a versatile linker for attaching the radiolabel.

The development of fluorescent probes is another promising avenue. The 4-methoxyphenoxy moiety can be incorporated into larger fluorescent scaffolds. acs.org The bromopropyl group allows for conjugation to biomolecules or other fluorescent reporters, enabling the creation of probes for targeted cell imaging and sensing of biological analytes. acs.orgmdpi.comnih.gov

Furthermore, this compound is an ideal starting material for the synthesis of molecules for click chemistry . The bromine can be readily converted to an azide (B81097) group, creating a "clickable" molecule. This azide-functionalized derivative can then be efficiently and specifically linked to alkyne-containing biomolecules or materials using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. dntb.gov.uaacs.orgnicl.it This powerful bioconjugation technique opens up a vast array of possibilities for creating complex and functional biological tools. nicl.itnih.gov

Design of Sustainable and Green Synthesis Methodologies